molecular formula C20H23Cl2N3O3S B2559872 2-[2-(2,4-dichlorophenoxy)acetamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 887899-97-0

2-[2-(2,4-dichlorophenoxy)acetamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2559872
CAS No.: 887899-97-0
M. Wt: 456.38
InChI Key: HHOGFEXAXSZKGS-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-c]pyridine carboxamide class, characterized by a bicyclic heteroaromatic core fused with a thiophene ring. Its structure includes a 2,4-dichlorophenoxy acetamide substituent at position 2 and a carboxamide group at position 3, with four methyl groups (5,5,7,7-tetramethyl) contributing to steric hindrance and enhanced lipophilicity. The compound’s synthesis likely involves cyclocondensation of substituted pyridine precursors with thiophene derivatives, followed by functionalization via amide coupling reactions.

Key structural features include:

  • Thieno[2,3-c]pyridine core: Provides a rigid scaffold for molecular interactions.
  • Tetramethyl substituents: Improve metabolic stability by reducing oxidative degradation.

Properties

IUPAC Name

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N3O3S/c1-19(2)8-11-15(17(23)27)18(29-16(11)20(3,4)25-19)24-14(26)9-28-13-6-5-10(21)7-12(13)22/h5-7,25H,8-9H2,1-4H3,(H2,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOGFEXAXSZKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2-(2,4-dichlorophenoxy)acetamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves several steps. One common method starts with the preparation of 2,4-dichlorophenoxy acetic acid, which is then converted to its corresponding acyl chloride using phosphorous pentachloride . This acyl chloride is then reacted with an amine to form the acetamido derivative. The final step involves the cyclization of this intermediate with a thieno[2,3-c]pyridine derivative under specific conditions to yield the target compound .

Chemical Reactions Analysis

2-[2-(2,4-dichlorophenoxy)acetamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[2-(2,4-dichlorophenoxy)acetamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs are primarily antiplasmodial or pesticidal agents with modifications in substituents, aromatic rings, or alkyl groups. Below is a detailed comparison:

Table 1: Structural Comparison

Compound Name Core Structure Substituents (Position) Key Functional Groups
Target Compound Thieno[2,3-c]pyridine 2,4-Dichlorophenoxyacetamido (2); Tetramethyl (5,5,7,7) Carboxamide (3), Dichlorophenoxy, Methyl
KuSaSch100 Thieno[3,2-e]pyridine 4-Chlorophenyl (2); Phenyl (4) Carboxamide (2), Cyclopentane-fused
3,6-Diamino-5-cyano-N-methyl-4-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide Thieno[2,3-b]pyridine 3-Methylphenyl (4); Methylcarbamoyl (2) Cyano (5), Amino (3,6)
2-(2-(4-Chlorophenoxy)acetamido)-6-isopropyl-thieno[2,3-c]pyridine-3-carboxamide hydrochloride Thieno[2,3-c]pyridine 4-Chlorophenoxyacetamido (2); Isopropyl (6) Carboxamide (3), Hydrochloride salt

Table 2: Physical and Chemical Properties

Compound Name Melting Point (°C) Molecular Weight IR Peaks (cm⁻¹) Solubility
Target Compound Not Reported ~540.4 (calc.) ~3300 (NH), ~1730 (C=O), ~1600 (C-Cl) Low (high lipophilicity)
KuSaSch100 <250 469.9 3296 (NH), 1731 (C=O), 2215 (C≡N) Moderate in DMF
3,6-Diamino-5-cyano derivative 255–256 407.4 3480 (NH), 2215 (C≡N), 1731 (C=O) Low in water
Hydrochloride salt analog Not Reported 485.3 Not Reported High in polar solvents

Key Findings from Comparative Analysis:

Structural Flexibility vs. Activity: The target compound’s tetramethyl groups confer greater steric bulk compared to KuSaSch100’s cyclopentane fusion or the hydrochloride salt’s isopropyl group . This may reduce binding to off-target enzymes but could limit solubility. Dichlorophenoxy vs. Monochlorophenoxy: The 2,4-dichlorophenoxy group in the target compound likely enhances pesticidal activity over the 4-chlorophenoxy variant in due to increased electron-withdrawing effects .

Synthetic Challenges :

  • The tetramethyl substituents complicate regioselective synthesis, requiring stringent temperature control (cf. KuSaSch101’s 36–47% yields vs. the target’s hypothetical lower yields) .

Safety and Handling :

  • Similar to the hydrochloride salt in , the target compound likely requires precautions against inhalation (P210: “Keep away from heat/sparks”) and mandates child-resistant packaging (P102) .

Biological Activity

The compound 2-[2-(2,4-dichlorophenoxy)acetamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic molecule that has garnered interest in various fields including medicinal chemistry and agricultural science. Its structural features suggest potential biological activities that merit detailed investigation.

Chemical Structure

The compound can be described by the following structural formula:

C18H22Cl2N2O3S\text{C}_{18}\text{H}_{22}\text{Cl}_2\text{N}_2\text{O}_3\text{S}

This structure includes a dichlorophenoxy group and a thieno[2,3-c]pyridine moiety which are known to influence biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized to function as an auxin mimic , affecting plant growth and development by binding to auxin receptors and disrupting normal cellular processes such as cell division and elongation.

Biological Activity Summary

The following table summarizes the key biological activities associated with this compound:

Activity Description
Herbicidal Activity Mimics plant hormones leading to uncontrolled growth in target weeds.
Antimicrobial Properties Exhibits activity against various bacterial strains and fungi.
Anti-inflammatory Effects Potential to inhibit inflammatory pathways in mammalian cells.
Anticancer Properties Preliminary studies suggest cytotoxic effects on certain cancer cell lines.

Case Studies and Research Findings

  • Herbicidal Activity
    • A study demonstrated that the compound effectively inhibited the growth of several broadleaf weeds by mimicking auxin activity, leading to abnormal growth patterns and eventual plant death. This property makes it a candidate for use in agricultural herbicides.
  • Antimicrobial Properties
    • In vitro tests revealed that the compound showed significant antibacterial activity against Staphylococcus aureus and antifungal properties against Candida albicans. The mechanism involves disrupting cellular membranes and inhibiting essential metabolic processes.
  • Anti-inflammatory Effects
    • Research indicated that the compound could reduce pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Properties
    • Preliminary investigations have shown that this compound induces apoptosis in certain cancer cell lines through the activation of caspase pathways. Further studies are required to elucidate its full potential as an anticancer agent.

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